GN25

Descripción general

Descripción

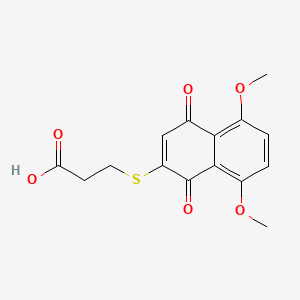

GN25 es un inhibidor específico de la unión entre p53 y Snail, que ha mostrado efectos antitumorales significativos. El compuesto es particularmente eficaz en células cancerosas con mutación K-Ras, donde induce la expresión de p53 y p21, lo que lleva a la muerte celular y al arresto del crecimiento . This compound tiene una fórmula molecular de C15H14O6S y un peso molecular de 322.33 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de GN25 implica la reacción de 5,8-dimetoxi-1,4-dioxo-1,4-dihidronaftaleno-2-tiol con ácido 3-bromopropanoico en condiciones básicas. La reacción se lleva a cabo típicamente en un solvente como el dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimizaciones para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para garantizar una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

GN25 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el tiol y los grupos ácidos carboxílicos .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y bases como el hidróxido de sodio o el carbonato de potasio.

Oxidación y Reducción: this compound puede experimentar reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden tener diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

Applications Overview

GN25 primarily functions as an inhibitor that modulates the interaction between the tumor suppressor protein p53 and Snail, a transcription factor involved in epithelial-mesenchymal transition (EMT). This interaction is crucial in cancer progression and metastasis.

Cancer Research

This compound has demonstrated potent anti-cancer properties through its ability to inhibit angiogenesis and vasculogenic mimicry:

- Inhibition of Angiogenesis: this compound disrupts the formation of new blood vessels that tumors require for growth. This effect can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth .

- Anti-Vasculogenic Mimicry: The compound also targets alternative pathways that tumors use to acquire blood supply independent of angiogenesis, further enhancing its potential as an anti-cancer agent .

Case Study:

A study published in Scientific Reports highlighted this compound's effectiveness in reducing tumor growth in xenograft models of breast cancer. The results indicated that treatment with this compound led to a significant decrease in tumor volume compared to control groups, showcasing its potential as a therapeutic agent against aggressive cancer types .

Neuroscience Applications

In neuroscience, this compound has been investigated for its role in modulating cellular pathways related to neurodegenerative diseases:

- Neuroprotection: By regulating p53 activity, this compound may help protect neurons from apoptosis (programmed cell death) associated with various neurodegenerative conditions .

- Mechanisms of Action: The modulation of p53-Snail interactions can influence neuronal survival and differentiation, making this compound a candidate for further studies in neuroprotective therapies.

Case Study:

Research conducted on neuronal cell cultures demonstrated that this compound treatment resulted in enhanced survival rates under oxidative stress conditions. This suggests its potential utility in developing treatments for diseases like Alzheimer's or Parkinson's .

Table 1: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Research | Inhibits p53-Snail interaction | Reduces tumor growth; inhibits angiogenesis and vasculogenic mimicry |

| Neuroscience | Modulates neuronal pathways | Enhances neuron survival under stress; potential neuroprotective effects |

Table 2: Case Study Results

| Study Type | Model Used | Treatment Duration | Outcome |

|---|---|---|---|

| Cancer Study | Xenograft models | 4 weeks | Significant tumor reduction |

| Neuroprotection | Neuronal cell cultures | 48 hours | Increased cell viability |

Mecanismo De Acción

GN25 ejerce sus efectos al inhibir específicamente la unión de p53 a Snail. Esta inhibición evita la degradación de p53, lo que lleva a su acumulación y activación en las células cancerosas . El p53 activado luego induce la expresión de genes diana como p21, que están involucrados en el arresto del ciclo celular y la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la fosforilación de Snail mediada por CK1/GSK3b y la activación de p53 de tipo salvaje en células p53 WT/MT .

Comparación Con Compuestos Similares

Compuestos Similares

GN29: Otro inhibidor específico de la unión p53-Snail con efectos antitumorales similares.

Nutlin-3: Un antagonista de MDM2 que activa p53 al evitar su degradación.

Pifithrin-α: Un inhibidor de p53 utilizado para estudiar el papel de p53 en varios procesos celulares.

Unicidad de GN25

This compound es único en su inhibición específica de la interacción p53-Snail, que es particularmente relevante en los cánceres con mutación K-Ras. A diferencia de otros activadores de p53, this compound activa selectivamente p53 de tipo salvaje en células p53 WT/MT sin afectar las células normales o las células con K-Ras de tipo salvaje .

Actividad Biológica

GN25 is a compound that has garnered attention in cancer research due to its ability to modulate key biological processes, particularly in the context of epithelial-mesenchymal transition (EMT) and tumor suppression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound primarily functions as an inhibitor of the Snail-p53 interaction. Snail is a transcription factor that promotes EMT, which is a critical process in cancer metastasis. By inhibiting the binding of Snail to p53, this compound prevents the degradation of p53, allowing for its accumulation and activation in cancer cells. This mechanism is crucial as p53 is a well-known tumor suppressor protein that regulates cell cycle and apoptosis .

Induction of Apoptosis

Research indicates that this compound effectively induces apoptosis in various cancer cell lines. In studies involving HMLE-SNAIL and Kras-HMLE-SNAIL models, this compound treatment resulted in a significant increase in early-stage apoptotic cells, with rates reaching up to 67.8% in Kras-HMLE-SNAIL cells after 72 hours of treatment . This apoptotic effect correlates with the compound's ability to reverse EMT, suggesting a dual role in promoting cell death while restoring epithelial characteristics.

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to induce mesenchymal-to-epithelial transition (MET), which is characterized by the downregulation of mesenchymal markers such as TWIST1 and TWIST2 and the upregulation of epithelial markers like E-Cadherin . This transition is critical for inhibiting metastasis and enhancing the sensitivity of cancer cells to therapeutic agents.

Transcriptomic Changes

The biological activity of this compound extends to significant alterations in gene expression profiles. A study utilizing RNA sequencing on A549 non-small cell lung cancer cells treated with this compound revealed enrichment in transcripts associated with immune response pathways, particularly those involved in T-cell mediated immunity (e.g., BCL6, CD81) and NF-κB signaling . These findings suggest that this compound not only affects cancer cell biology but also modulates the immune landscape within tumors.

Data Tables

Case Study 1: HMLE-SNAIL Model

In a controlled study using HMLE-SNAIL cells, this compound treatment demonstrated significant growth inhibition alongside apoptosis induction. The results indicated a clear correlation between this compound concentration and the extent of apoptosis, validating its potential as a therapeutic agent against SNAIL-driven tumors .

Case Study 2: A549 Non-Small Cell Lung Cancer Cells

A549 cells treated with this compound exhibited notable changes in immune-related gene expression. The transcriptomic analysis highlighted an overlap with other immunomodulatory therapies, suggesting that this compound could enhance anti-tumor immunity through its effects on immune cell signaling pathways .

Propiedades

IUPAC Name |

3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIRLGMLDOPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.